molecular formula C14H18ClN3 B13189415 8-(Piperazin-1-ylmethyl)quinoline hydrochloride

8-(Piperazin-1-ylmethyl)quinoline hydrochloride

Cat. No.: B13189415
M. Wt: 263.76 g/mol
InChI Key: VFUVSVCCEYCWCB-UHFFFAOYSA-N
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Description

8-(Piperazin-1-ylmethyl)quinoline hydrochloride is a chemical compound with the molecular formula C14H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and piperazine, a heterocyclic amine. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the alkylation of quinoline with piperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

8-(Piperazin-1-ylmethyl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Piperazin-1-ylmethyl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as DNA replication or protein synthesis, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Piperazine derivatives: Used in various pharmaceutical applications, including as anthelmintics and antipsychotics.

Uniqueness

8-(Piperazin-1-ylmethyl)quinoline hydrochloride is unique due to its combined structural features of quinoline and piperazine, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline;hydrochloride

InChI

InChI=1S/C14H17N3.ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H

InChI Key

VFUVSVCCEYCWCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl

Origin of Product

United States

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